Decahydroquinoxaline dihydrochloride, 95%
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Description
Decahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It has a molecular weight of 213.15 g/mol . The compound appears as an off-white solid .
Molecular Structure Analysis
The molecular structure of Decahydroquinoxaline dihydrochloride consists of a decahydroquinoxaline core with two hydrochloride groups . The InChI code for the compound is 1S/C8H16N2.2ClH/c1-2-4-8-7(3-1)9-5-6-10-8;;/h7-10H,1-6H2;2*1H
. The compound’s canonical SMILES representation is C1CCC2C(C1)NCCN2.Cl.Cl
.
Physical and Chemical Properties Analysis
Decahydroquinoxaline dihydrochloride has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 212.0847040 g/mol . The topological polar surface area of the compound is 24.1 Ų .
Mechanism of Action
- It is thought to interact with histamine receptors, particularly the H1 receptors . These receptors are located on blood vessels in the inner ear.
Target of Action
Mode of Action
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-4-8-7(3-1)9-5-6-10-8;;/h7-10H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDPEXGWNMIMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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